Methyl N-(5-bromo-3-nitropyridin-2-yl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD15508043 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of MFCD15508043 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production . The crystal form A-I of the compound methanesulfonate prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Industrial Production Methods: The industrial production of MFCD15508043 follows similar synthetic routes but on a larger scale. The process is designed to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD15508043 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD15508043 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of MFCD15508043 depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties suitable for various applications.
Wirkmechanismus
The mechanism of action of MFCD15508043 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions result in various physiological and biochemical effects, making MFCD15508043 a compound of interest in pharmacology and neuroscience.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD15508043 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and often exhibit comparable properties and reactivity.
Uniqueness: What sets MFCD15508043 apart from its similar compounds is its unique crystal form and enhanced stability. This makes it particularly suitable for pharmaceutical applications where stability and solubility are crucial .
Conclusion
MFCD15508043 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H10BrN3O4 |
---|---|
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
methyl 2-[(5-bromo-3-nitropyridin-2-yl)-methylamino]acetate |
InChI |
InChI=1S/C9H10BrN3O4/c1-12(5-8(14)17-2)9-7(13(15)16)3-6(10)4-11-9/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
QAPMMLZKHDCXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)OC)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.